molecular formula C7H6Br2N2O2 B2452931 6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 219783-00-3

6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No. B2452931
CAS RN: 219783-00-3
M. Wt: 309.945
InChI Key: NUVAABCZBKHWMX-UHFFFAOYSA-N
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Description

“6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one” is a chemical compound with the CAS Number: 219783-00-3 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 309.94 . The IUPAC name is 6,7-dibromo-4-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one . The InChI code is 1S/C7H6Br2N2O2/c8-3-1-4-7(13)10-2-5(12)11(4)6(3)9/h1,5,12H,2H2,(H,10,13) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one is part of a class of compounds synthesized through various chemical processes. These processes include Chichibabin quaternisation-cyclisation, hydrogen halide hydrolysis, and modification of four-component Ugi reactions. Such synthetic routes are important for creating novel heterocyclic structures with potential applications in various fields including medicinal chemistry and material science (Mchattie et al., 1992), (Ilyin et al., 2006).

Reactivity and Functionalization

Research has focused on the reactivity of such compounds, exploring their potential in creating densely functionalized structures. This reactivity is leveraged in regioselective syntheses, such as the tandem post-Ugi cyclization and gold(I)-catalyzed annulation, which result in compounds with varied functional groups (Singh et al., 2022).

Novel Compounds Synthesis

The compound also plays a role in the synthesis of various novel drug-like molecules. Studies include catalyst-free tandem hydroamination-aromatic substitution to produce novel pyridazine/pyrazine derivatives with potential bioactive properties (Turkett et al., 2020).

Potential in Drug Discovery

While direct applications of this compound in drug discovery are not extensively documented, its structural analogs and derivatives have been explored for potential therapeutic applications. For instance, similar compounds have been studied for their anticancer properties against breast cancer, highlighting the potential of these structures in medicinal chemistry (Santos et al., 2014).

properties

IUPAC Name

6,7-dibromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c8-3-1-4-7(13)10-2-5(12)11(4)6(3)9/h1,5,12H,2H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVAABCZBKHWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=C2Br)Br)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Reactant of Route 2
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Reactant of Route 3
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Reactant of Route 4
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Reactant of Route 5
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one
Reactant of Route 6
6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one

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